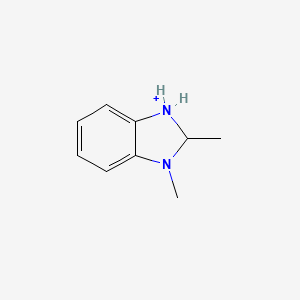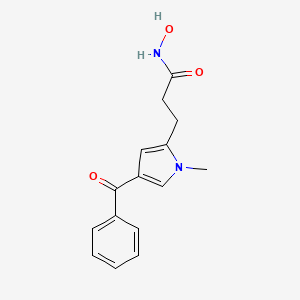![molecular formula C16H15NOS B12532214 N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine CAS No. 797760-88-4](/img/structure/B12532214.png)
N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine typically involves the reaction of thioxanthene derivatives with hydroxylamine. The process can be carried out under various conditions, often requiring the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thioxanthene derivatives.
Applications De Recherche Scientifique
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-isopropylhydroxylamine
- N,N-Diisopropylethylamine
Uniqueness
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is unique due to its thioxanthene core structure, which imparts distinct chemical and physical properties. This sets it apart from other similar compounds, making it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
797760-88-4 |
|---|---|
Formule moléculaire |
C16H15NOS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-(2-propan-2-ylthioxanthen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3 |
Clé InChI |
VLEYBRSDIDARAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)


![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)

![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
